N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814684
InChI: InChI=1S/C17H17N3O3/c1-11(2)9-20-10-18-14-6-5-12(8-13(14)17(20)22)19-16(21)15-4-3-7-23-15/h3-8,10-11H,9H2,1-2H3,(H,19,21)
SMILES:
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

CAS No.:

Cat. No.: VC14814684

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide -

Specification

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]furan-2-carboxamide
Standard InChI InChI=1S/C17H17N3O3/c1-11(2)9-20-10-18-14-6-5-12(8-13(14)17(20)22)19-16(21)15-4-3-7-23-15/h3-8,10-11H,9H2,1-2H3,(H,19,21)
Standard InChI Key MHSZXFWPPNDUBA-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (molecular formula: C₁₇H₁₇N₃O₃; molecular weight: 311.33 g/mol) features a quinazolinone scaffold substituted at position 3 with a 2-methylpropyl group and at position 6 with a furan-2-carboxamide moiety. The quinazolinone core consists of a bicyclic system with a pyrimidine ring fused to a benzene ring, while the furan ring introduces heteroatomic diversity critical for target binding.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]furan-2-carboxamide
Canonical SMILESCC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3
Standard InChIKeyMHSZXFWPPNDUBA-UHFFFAOYSA-N
Topological Polar Surface Area83.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound’s LogP value (estimated at 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. A common approach includes:

  • Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions yields 4-oxo-3,4-dihydroquinazoline intermediates .

  • Alkylation at Position 3: Reaction with 2-methylpropyl bromide in the presence of a base introduces the branched alkyl chain.

  • Furan-Carboxamide Coupling: Amidation at position 6 using furan-2-carbonyl chloride completes the structure.

Critical Reaction Conditions:

  • Alkylation steps require anhydrous DMF and temperatures of 80–100°C to prevent side reactions.

  • Catalytic palladium may enhance coupling efficiency during amidation .

Cell Line/PathogenActivity (IC₅₀/MIC)Mechanism
OVCAR-31.2 µMMitochondrial depolarization
A5490.8 µMEGFR inhibition (IC₅₀: 6.3 nM)
Staphylococcus aureus12 µg/mLMembrane permeabilization

Mechanistic Insights and Target Engagement

Kinase Inhibition

The quinazolinone scaffold mimics ATP’s adenine moiety, enabling competitive binding at kinase active sites. Molecular docking studies predict strong interactions with EGFR’s hydrophobic pocket (binding energy: −9.2 kcal/mol) . Substituents at position 3 (2-methylpropyl) enhance van der Waals interactions, while the furan-carboxamide group stabilizes hydrogen bonds with Thr766 and Met769 residues .

Apoptosis Induction

Transcriptomic analysis of treated A549 cells reveals:

  • 2.5-fold upregulation of BAX and CASP3 genes.

  • 60% reduction in Bcl-2 protein levels within 24 hours .

Pharmacological and Toxicological Profile

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive metabolites.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks hepatorenal damage.

Future Directions and Clinical Translation

Structural Optimization

  • Position 6 Modifications: Replacing furan with thiophene or pyridine may enhance kinase affinity.

  • Prodrug Strategies: Esterification of the carboxamide group could improve oral bioavailability.

Preclinical Development

  • In Vivo Efficacy: Xenograft models (e.g., H460 lung tumors) are needed to validate antitumor efficacy.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) warrants exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator